5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Description
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Properties
IUPAC Name |
5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-16-6-3-5-15(10-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-7-2-1-4-14(17)8-9-26-21/h1-7,10,12-13,18,20-22,26H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGSFQFKLDZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorophenyl group, a tetrahydroisoquinoline moiety, and a triazole ring, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the target molecule exhibit antimicrobial activity. For instance, derivatives containing triazole and isoquinoline structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways.
| Compound | Activity | Target Pathogen |
|---|---|---|
| Triazole Derivative | Antibacterial | Staphylococcus aureus |
| Isoquinoline Derivative | Antifungal | Candida albicans |
Anticancer Activity
Research has demonstrated that similar compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of signaling pathways associated with cell survival.
- Case Study : A study on isoquinoline derivatives reported that they inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests that modifications to the isoquinoline structure may enhance anticancer properties.
Neuropharmacological Effects
The presence of the tetrahydroisoquinoline moiety suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
- Mechanism of Action : Some studies indicate that these compounds may act as modulators of dopamine and serotonin receptors, which could have implications for treating disorders such as schizophrenia and depression.
| Receptor Type | Effect |
|---|---|
| Dopamine D2 | Antagonism reduces positive symptoms in schizophrenia |
| Serotonin 5-HT1A | Partial agonism may improve cognitive deficits |
Research Findings
The biological activity of this compound is supported by various experimental studies:
- In vitro Studies : Laboratory tests have shown that the compound exhibits significant cytotoxicity against several cancer cell lines.
- Animal Models : In vivo studies indicate potential efficacy in reducing tumor size in xenograft models.
- Mechanistic Studies : Investigations into the compound's interaction with specific receptors have provided insights into its pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
